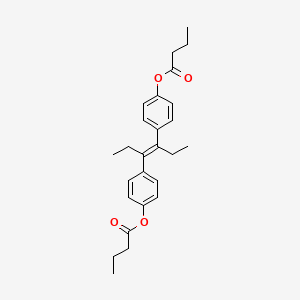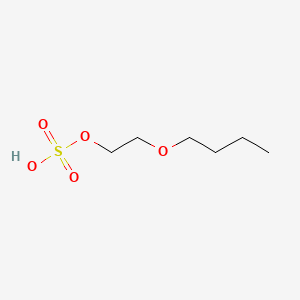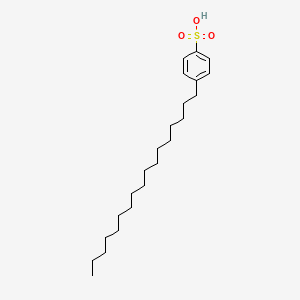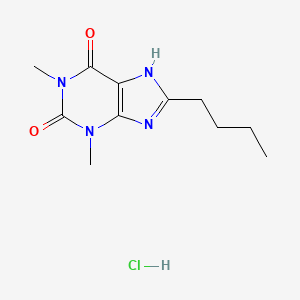
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt, also known as sodium violurate, is a chemical compound with the molecular formula C4H2N3NaO4 and a molecular weight of 179.06615 g/mol . This compound is characterized by its pyrimidine ring structure with multiple ketone groups and an oxime functional group, making it a versatile compound in various chemical reactions and applications.
準備方法
The synthesis of 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt typically involves the reaction of violuric acid with sodium hydroxide. The reaction conditions include:
化学反応の分析
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
科学的研究の応用
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt involves its interaction with various molecular targets and pathways:
類似化合物との比較
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt can be compared with other pyrimidine derivatives:
特性
CAS番号 |
825-29-6 |
|---|---|
分子式 |
C4H2N3NaO4 |
分子量 |
179.07 g/mol |
IUPAC名 |
sodium;5-oxidoimino-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H3N3O4.Na/c8-2-1(7-11)3(9)6-4(10)5-2;/h11H,(H2,5,6,8,9,10);/q;+1/p-1 |
InChIキー |
VGPTYIUPCHBZNR-UHFFFAOYSA-M |
正規SMILES |
C1(=N[O-])C(=O)NC(=O)NC1=O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)
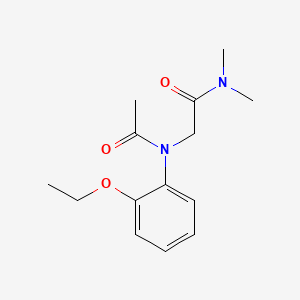
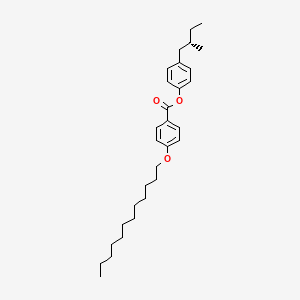
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)

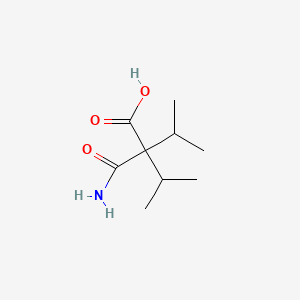

![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)
